2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide
Description
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C$${16}$$H$${20}$$N$${4}$$OS$${2}$$ |
| Molecular Weight | 348.48 g/mol |
| SMILES (Representative) | CC1=NC(=CS1)CCNC(=O)C2=C(N=C(N=C2C)C3CC3)SC |
The SMILES notation encodes connectivity: the pyrimidine ring (N=C(N=C(C3CC3)...)), thiazole group (NC(=CS1)CC), and carboxamide linkage (CNC(=O)...).
Historical Context in Pyrimidine Derivative Research
Pyrimidines have been central to biochemistry and medicinal chemistry since their identification in nucleic acids and coenzymes. The de novo biosynthesis pathway of pyrimidines, involving carbamoyl-phosphate synthetase and aspartate carbamoyltransferase, underscores their biological ubiquity. Early synthetic efforts focused on modifying the pyrimidine core to enhance pharmacological activity, leading to antimetabolites like 5-fluorouracil.
The integration of thiazole rings into pyrimidine systems emerged as a strategy to exploit synergistic electronic effects. For example, 4-(thiazol-5-yl)pyrimidines were developed as cyclin-dependent kinase (CDK) inhibitors, where the thiazole’s sulfur atom and aromaticity improved target binding. The addition of cyclopropane rings, as seen in the subject compound, represents a more recent innovation to modulate conformational flexibility and metabolic stability.
This compound’s design aligns with trends in kinase inhibitor development, where bulky substituents (e.g., cyclopropane) and sulfur-based groups (e.g., methylsulfanyl) enhance selectivity by interacting with hydrophobic kinase pockets. Its structure reflects iterative advances in heterocyclic chemistry aimed at balancing potency and specificity.
Significance in Heterocyclic Chemistry
The compound’s hybrid architecture highlights three key themes in heterocyclic chemistry:
- Pyrimidine-Thiazole Synergy : The pyrimidine core provides a planar, electron-deficient system for π-π stacking, while the thiazole contributes sulfur-mediated hydrogen bonding and aromatic stabilization. This combination is prevalent in kinase inhibitors, where such interactions anchor compounds to ATP-binding sites.
- Cyclopropane’s Role : The cyclopropane ring introduces angle strain, reducing rotational freedom and enhancing rigidity. This feature improves binding affinity by preorganizing the molecule into bioactive conformations.
- Methylsulfanyl Functionality : The C6 methylsulfanyl group increases lipophilicity, aiding membrane permeability. Sulfur’s polarizability also facilitates weak interactions with cysteine residues or metal ions in enzyme active sites.
Table 2: Structural Contributions to Function
| Structural Feature | Chemical Impact |
|---|---|
| Pyrimidine Core | Aromaticity, hydrogen-bond acceptor |
| Thiazole Moiety | Sulfur-mediated interactions, rigidity |
| Cyclopropane | Conformational restraint |
| Methylsulfanyl Group | Lipophilicity, metabolic stability |
These attributes collectively position the compound as a versatile scaffold for probing biological targets or optimizing drug-like properties. Its design principles are transferable to anticancer, antiviral, and anti-inflammatory agents, underscoring the enduring relevance of heterocyclic hybridization in medicinal chemistry.
Properties
IUPAC Name |
2-cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c1-9-13(16(22-3)20-14(18-9)11-4-5-11)15(21)17-7-6-12-8-23-10(2)19-12/h8,11H,4-7H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHISEBVLCQRRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)NCCC3=CSC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide is a synthetic compound belonging to the pyrimidine class, characterized by a unique structure that includes a cyclopropyl group and a thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of the compound is . The structural features include:
- Pyrimidine ring : A six-membered aromatic heterocycle containing nitrogen atoms.
- Cyclopropyl group : A three-membered carbon ring that can influence the compound's reactivity and biological interactions.
- Thiazole moiety : A five-membered ring containing sulfur and nitrogen, known for its diverse biological properties.
Antiinflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including compounds structurally similar to this compound. For instance:
- Inhibition of COX Enzymes : Compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in inflammation. The IC50 values for similar derivatives have been reported around , comparable to standard anti-inflammatory drugs like celecoxib .
Antitumor Activity
The thiazole component in the structure has been associated with anticancer properties:
- Cytotoxicity : Several thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values less than those of established chemotherapeutics such as doxorubicin, indicating strong potential for further development .
Anticonvulsant Properties
Thiazole derivatives have also been explored for their anticonvulsant activities:
- Mechanism of Action : Some analogs have been noted for their ability to modulate neurotransmitter systems, which could lead to effective seizure control. Specific structural features such as the presence of electron-donating groups have been linked to enhanced activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituents Impact : Modifications on the pyrimidine and thiazole rings can significantly affect the compound's pharmacological profile. For instance, variations in substituents can enhance selectivity towards specific biological targets or improve solubility and bioavailability .
Case Study 1: Anti-inflammatory Evaluation
A study evaluated several pyrimidine derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that compounds similar to this compound exhibited significant reductions in edema compared to controls.
| Compound | COX Inhibition IC50 (µmol) |
|---|---|
| Celecoxib | 0.04 ± 0.01 |
| Compound A | 0.04 ± 0.09 |
| Compound B | 0.04 ± 0.02 |
Case Study 2: Antitumor Activity Assessment
In vitro studies on thiazole-pyrimidine hybrids demonstrated promising results against cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound X | A431 | <1.98 |
| Compound Y | Jurkat | <1.61 |
These findings suggest that modifications on the thiazole ring can enhance anticancer efficacy.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide have shown promising anticancer properties. For instance:
- Thiazole Derivatives : Studies have demonstrated that thiazole-integrated compounds exhibit significant cytotoxicity against various cancer cell lines. For example, certain thiazole-pyridine hybrids have been reported to possess better anti-breast cancer efficacy than standard treatments like 5-fluorouracil, with IC₅₀ values indicating strong growth inhibition .
Antimicrobial Properties
The thiazole and pyrimidine components of the compound are known for their antimicrobial activities. The incorporation of these moieties can enhance the efficacy of drugs against bacterial infections, as demonstrated by various studies on similar compounds that target bacterial cell wall synthesis and function .
Herbicide Development
The compound's structural characteristics make it a candidate for herbicide formulation. The pyrimidine ring is a common feature in many herbicides approved by regulatory bodies, suggesting that derivatives of this compound could be developed into effective agricultural chemicals .
Case Studies and Research Findings
- Anticancer Activity : In a study evaluating thiazole-pyrimidine derivatives, one compound exhibited notable activity against human glioblastoma and melanoma cell lines with an IC₅₀ of 10–30 µM, indicating potential for further development as an anticancer agent .
- Antimicrobial Efficacy : A series of pyridine-thiazole hybrids were synthesized and tested for their antimicrobial properties. One derivative demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiazole moiety can lead to enhanced antimicrobial agents .
- Herbicide Efficacy : Research has shown that pyrimidine derivatives can inhibit specific enzymes involved in plant growth regulation. This suggests that the compound could be explored for its potential use in herbicide formulations aimed at controlling weed populations effectively .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds are analyzed for comparative insights:
Structural and Functional Group Comparisons
Research Findings and Limitations
- Compounds : Demonstrated ureido-linked thiazole derivatives with hydroperoxy groups, but their redox instability limits therapeutic utility compared to the target compound’s stable cyclopropyl and SMe groups .
- Pyridine Analogs : While structurally similar, the pyridine core reduces nitrogen-mediated binding interactions, as seen in pyrimidine-based kinase inhibitors like imatinib .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this pyrimidine-thiazole hybrid compound typically involves multi-step reactions, including cyclocondensation, sulfanyl group introduction, and carboxamide coupling. Key steps:
- Cyclocondensation : Use substituted pyrimidine precursors (e.g., 4-methyl-6-methylsulfanyl pyrimidine derivatives) with cyclopropyl reagents under acidic or basic conditions .
- Thiazole Coupling : Introduce the 2-(2-methyl-1,3-thiazol-4-yl)ethyl group via nucleophilic substitution or amide bond formation. Ensure anhydrous conditions to avoid hydrolysis .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters (e.g., temperature, solvent polarity) to minimize side products. For example, polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Chromatography : Use HPLC (≥95% purity threshold) with a C18 column and acetonitrile/water gradient .
- Spectroscopy : Confirm structure via H/C NMR (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; thiazole C-S bond at ~160 ppm in C NMR) and IR (amide C=O stretch ~1650 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] ion matching calculated mass) .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental reactivity data be resolved?
Methodological Answer:
- Validation : Compare DFT-calculated reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) with experimental intermediates isolated via quenching studies .
- Contradiction Analysis : If predicted thiazole reactivity conflicts with observed pyrimidine derivatization, re-evaluate solvent effects (e.g., DMSO stabilizing transition states) or steric hindrance from the cyclopropyl group .
- Case Study : highlights pyrimidine sulfanyl group stability under basic conditions, which may override computational predictions of hydrolysis .
Q. What experimental strategies elucidate metabolic pathways or degradation products under physiological conditions?
Methodological Answer:
- In Vitro Models : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS. Track demethylation of the methylsulfanyl group or oxidation of the cyclopropyl ring .
- Isotopic Labeling : Use C-labeled methyl groups to trace metabolic byproducts. Compare degradation kinetics in acidic (simulating stomach pH) vs. neutral buffers .
- Data Interpretation : Cross-reference fragmentation patterns with databases (e.g., METLIN) to identify stable degradation intermediates .
Q. How can regioselective functionalization of the pyrimidine ring be achieved during derivatization?
Methodological Answer:
- Directing Groups : Utilize the methylsulfanyl group as a directing agent for electrophilic substitution. For example, nitration at the C5 position occurs preferentially due to electron-donating effects .
- Protection/Deprotection : Protect the carboxamide with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during halogenation .
- Case Study : demonstrates selective bromination at the pyrimidine C4 position using NBS in DCM, leveraging steric shielding from the cyclopropyl group .
Data Contradiction and Optimization
Q. How should researchers address conflicting data on the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer:
- Controlled Testing : Measure solubility in buffered solutions (pH 2–10) and organic solvents (e.g., ethanol, DMSO) via gravimetric analysis. Note discrepancies arising from polymorphic forms .
- Mitigation : If solubility in PBS is lower than predicted, employ co-solvents (e.g., 10% DMSO) or formulate as a prodrug (e.g., ester derivatives) .
Q. What protocols ensure reproducibility in biological activity assays despite batch-to-batch variability?
Methodological Answer:
- Batch Standardization : Validate each synthesis batch via NMR purity (>95%) and LC-MS. Use internal standards (e.g., reference inhibitors) in enzymatic assays .
- Case Study : emphasizes full characterization (melting point, values) for new batches to confirm consistency with prior results .
Safety and Environmental Considerations
Q. What waste management protocols are critical during synthesis?
Methodological Answer:
- Hazardous Byproducts : Separate halogenated waste (e.g., from cyclopropyl chlorides) and sulfanyl-containing intermediates. Neutralize acidic/basic residues before disposal .
- Documentation : Follow guidelines in for partnering with certified waste management firms to handle reactive byproducts (e.g., methylsulfanyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
